molecular formula C15H6Cl3F3N4O B2691333 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine CAS No. 1400872-32-3

3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2691333
CAS No.: 1400872-32-3
M. Wt: 421.59
InChI Key: KHEJSTVXOCHUEB-UHFFFAOYSA-N
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Description

3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine is an organic compound that has gained significant attention due to its unique structural characteristics and versatile reactivity. This compound features a chlorinated pyridine ring fused to a triazole moiety, making it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine can be approached through several synthetic routes. One common method involves the cycloaddition reaction of azides and alkynes to form the triazole ring, followed by the introduction of the chlorinated pyridine and trifluoromethyl groups. Typically, the reaction conditions include the use of copper(I) catalysts, suitable solvents like DMF or DMSO, and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods: For industrial production, the compound can be synthesized in large-scale batch reactors where careful control of reaction parameters such as temperature, pressure, and catalyst concentration is maintained to achieve optimal yields. The scalability of this process is critical to meet the demands of various industrial applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce functional groups or modify its electronic properties.

  • Reduction: Reduction reactions can be employed to alter the triazole moiety or other electron-withdrawing groups.

  • Substitution: Halogenation, nitration, and other substitution reactions are feasible due to the presence of chlorinated and trifluoromethyl groups.

Common Reagents and Conditions:
  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Various halogenating agents, nitrating mixtures, etc.

Major Products Formed: The major products from these reactions typically include derivatives with modified electronic properties, increased steric bulk, or improved stability, which can further be exploited in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel catalysts, ligands, and materials with specific desired properties.

Biology: In biological studies, 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine is explored for its potential biological activity. It can serve as a lead compound for designing drugs or bioactive molecules targeting specific enzymes or receptors.

Medicine: Medically, this compound is investigated for its therapeutic potential. Its triazole moiety is often associated with antifungal, antibacterial, and antiviral activities. Researchers are exploring its utility in developing new pharmaceutical agents.

Industry: In industry, it finds applications in the development of agrochemicals, polymer stabilizers, and specialty chemicals. Its chemical stability and reactivity make it a versatile candidate for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal applications, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include inhibition of protein synthesis, disruption of cell membranes, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison and Uniqueness: This compound is compared with other chlorinated and triazole-containing compounds to highlight its uniqueness. While many similar compounds exist, 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine stands out due to its combination of a highly chlorinated phenyl group, a triazole ring, and a trifluoromethyl-substituted pyridine, giving it a distinct reactivity profile and application potential.

List of Similar Compounds:
  • 3-chloro-1H-pyrrole-2-carboxylic acid

  • 1-(3-chlorophenyl)-1H-1,2,3-triazole

  • 5-(trifluoromethyl)pyridin-2-amine

  • 2-chloro-3-(trifluoromethyl)pyridine

These comparisons underscore the unique aspects and diverse applicability of this compound in scientific research and industrial applications.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl3F3N4O/c16-9-2-1-8(4-10(9)17)25-6-12(23-24-25)14(26)13-11(18)3-7(5-22-13)15(19,20)21/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEJSTVXOCHUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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